2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde
Overview
Description
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, also known as TMA-2, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1960s and has since gained attention in scientific research due to its potential therapeutic applications. TMA-2 is structurally similar to other phenethylamine compounds such as mescaline and MDMA, which are known for their psychoactive effects. However, TMA-2 has not been extensively studied for its psychoactive properties, and
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde, focusing on six unique fields:
Organic Synthesis
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is widely used as an intermediate in organic synthesis. Its unique structure, featuring multiple methoxy and methyl groups, makes it a valuable building block for synthesizing more complex organic molecules. Researchers often utilize this compound in the synthesis of various aromatic compounds, which can be further modified for use in pharmaceuticals, agrochemicals, and dyes .
Pharmaceutical Research
In pharmaceutical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde serves as a precursor for the synthesis of potential therapeutic agents. Its structural framework is useful in the development of novel drugs, particularly those targeting neurological and inflammatory conditions. The compound’s ability to undergo various chemical reactions allows for the creation of diverse pharmacophores, which are essential in drug discovery .
Material Science
This compound is also significant in material science, particularly in the development of organic electronic materials. Researchers have explored its use in the synthesis of quinone-based electrochemical actuators, which are components in advanced electronic devices. The compound’s stability and electronic properties make it suitable for applications in organic semiconductors and conductive polymers .
Analytical Chemistry
In analytical chemistry, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is employed as a standard or reference material for various analytical techniques. Its well-defined chemical properties and stability under different conditions make it an ideal candidate for calibration and validation of analytical instruments, such as mass spectrometers and chromatographs .
Environmental Chemistry
Environmental chemists utilize this compound in studies related to the degradation and transformation of organic pollutants. Its structure allows for the investigation of reaction mechanisms and pathways in the environment, particularly in soil and water matrices. Understanding how this compound interacts with environmental factors helps in developing strategies for pollution control and remediation .
Biochemical Research
In biochemical research, 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde is used to study enzyme-substrate interactions and metabolic pathways. Its distinct chemical groups make it a useful probe for investigating the activity of various enzymes, particularly those involved in oxidative and reductive processes. This research can lead to insights into metabolic disorders and the development of enzyme inhibitors .
properties
IUPAC Name |
2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h6H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXKDPPORMRFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)C=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372914 | |
Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103808-42-0 | |
Record name | 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.